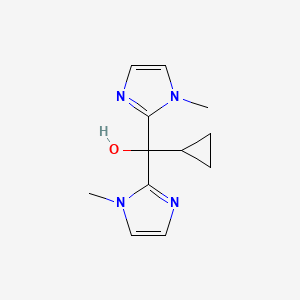

cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol

Description

Properties

IUPAC Name |

cyclopropyl-bis(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-15-7-5-13-10(15)12(17,9-3-4-9)11-14-6-8-16(11)2/h5-9,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBXBHJDCPKYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CC2)(C3=NC=CN3C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138126 | |

| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-80-0 | |

| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and cyclopropylmethanol.

Reaction Conditions: The reaction involves the use of a base such as sodium hydride (NaH) to deprotonate the methanol group, followed by the addition of 1-methyl-1H-imidazole to form the desired product.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol has several scientific research applications :

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s imidazole rings make it a valuable ligand in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors . The imidazole rings can coordinate with metal ions, influencing enzyme activity and protein function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

- Nitroimidazoles (e.g., compounds in ) exhibit enhanced electrophilicity due to the electron-withdrawing nitro group, making them reactive intermediates for antimicrobial agents.

- Synthetic Flexibility : The use of SOCl₂ for chlorination (common in ) and TDAE-mediated couplings (in ) highlights versatile strategies for imidazole functionalization, which may extend to the target compound’s synthesis.

Physical and Chemical Properties

Functional Group Impact :

- Bis-imidazole vs. Nitroimidazole : The absence of nitro groups in the target compound reduces electrophilicity but enhances its ability to act as a neutral ligand in metal complexes .

Biological Activity

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol, with the molecular formula C₁₂H₁₆N₄O, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Molecular Characteristics :

- Molecular Formula : C₁₂H₁₆N₄O

- Molecular Weight : 232.29 g/mol

- IUPAC Name : cyclopropyl-bis(1-methylimidazol-2-yl)methanol

The synthesis typically involves deprotonation of cyclopropylmethanol followed by nucleophilic addition of 1-methyl-1H-imidazole. This reaction is facilitated by bases such as sodium hydride (NaH) under controlled conditions to optimize yield and purity.

This compound interacts with various molecular targets, including enzymes and receptors. Its imidazole rings allow for hydrogen bonding and coordination with metal ions, which is crucial for its biological activity. The compound has been identified as a potential ligand in enzyme mechanisms, influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Its structure suggests a potential role in modulating enzyme activity through competitive inhibition.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds can exhibit antimicrobial activity against various pathogens, including bacteria and fungi . While specific data on this compound is limited, its structural similarities to other active imidazole derivatives warrant further exploration.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of imidazole derivatives, this compound was tested alongside other compounds. The results indicated that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the compound's role in modulating inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor, antimicrobial |

| 4-(4-fluorophenyl)-1H-imidazole | Structure | Anticancer, anti-inflammatory |

| Benzimidazole derivatives | Structure | Broad spectrum antibacterial |

Q & A

Q. What synthetic methodologies are optimized for preparing cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol with high stereochemical purity?

The compound is synthesized via Ce(IV)-catalyzed nitrone cycloadditions under rigorously controlled conditions (0°C, N₂ atmosphere) using ethyl acetate as a solvent. Key steps include stoichiometric mixing of unsaturated ketones (e.g., (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one) with nitrone derivatives. Purification via flash column chromatography (SiO₂, 50% EtOAc/hexanes) and preparative HPLC ensures stereochemical purity (>95% by ¹H-NMR). Variations in catalyst loading (5–10 mol%) and substrate electronic properties significantly influence yield (72–97%) and diastereomer ratios .

Q. Which spectroscopic and crystallographic techniques are critical for validating structural integrity?

¹H-NMR (500 MHz, C₆D₆ or DMSO-d₆) resolves imidazole proton environments (δ 7.58–8.32 ppm) and cyclopropane coupling constants. X-ray crystallography using SHELXL (via SHELX programs) confirms absolute configurations, particularly for resolving enantiomers in chiral derivatives. Polarimetry ([α]D²⁵ values, e.g., +25.3°) complements structural assignments .

Q. How can reaction conditions be tailored to stabilize cyclopropane rings during synthesis?

Low temperatures (0°C) and inert atmospheres (N₂) minimize ring-opening side reactions. Solvent polarity (EtOAc vs. hexanes) and steric effects from substituents (e.g., benzyl or chlorophenyl groups) enhance cyclopropane stability. Post-reaction quenching and rapid purification mitigate degradation .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in Ce(IV)-catalyzed cycloadditions of imidazole derivatives?

Ce(IV)-pyridyl-bis(oxazoline) complexes induce endo selectivity via Lewis acid activation of nitrones, while chiral ligand frameworks (e.g., 3R,4S,5R configurations) enforce facial discrimination. Kinetic studies reveal rate-limiting nitrone coordination, supported by Eyring analysis (Δ‡H and Δ‡S). Stereoelectronic tuning of imidazole substituents (e.g., methyl vs. phenyl) modulates enantiomeric excess (ee) .

Q. How do DFT/TD-DFT calculations elucidate electronic properties of Co(II) complexes with (1-methyl-1H-imidazol-2-yl)methanol ligands?

Density functional theory (DFT) optimizes ligand-metal coordination geometries, identifying d-orbital splitting patterns (e.g., Δoct for octahedral Co(II)). Time-dependent DFT (TD-DFT) correlates UV-Vis absorption bands (e.g., ligand-to-metal charge transfer) with experimental spectra. NBO analysis quantifies donor-acceptor interactions, revealing σ-donation from imidazole-N to Co(II) .

Q. What factors govern the magnetic anisotropy of Mn(II) complexes with benzimidazole-methanol ligands?

Magnetic susceptibility measurements and single-crystal XRD (via SHELXL) reveal distorted octahedral geometries in Mn(II) complexes. Zero-field splitting parameters (D, E) derived from EPR spectroscopy correlate with ligand field strength. Substituent effects (e.g., azido vs. methanol ligands) tune spin-crossover behavior .

Q. How do kinetic and thermodynamic controls influence exo/endo selectivity in cyclopropane-forming reactions?

Exo transition states are favored under kinetic control (low temperatures, short reaction times), while endo products dominate thermodynamically (prolonged reactions). Hammett plots of para-substituted aryl nitrones quantify electronic effects on activation barriers. Competing pathways are validated via ¹³C isotopic labeling and Eyring analysis .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC (e.g., Agilent ZORBAX RX-SIL) with isopropanol/hexanes gradients to resolve diastereomers .

- Computational Protocols : Employ Gaussian 16 with B3LYP/6-311++G(d,p) for geometry optimization and solvent effects (PCM model for EtOAc) .

- Crystallography : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) with Hooft parameter >0.3 ensures high-confidence structural models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.